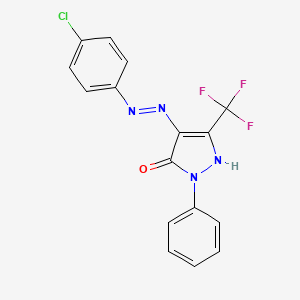
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazones with trifluoromethylated pyrazoles. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its interactions with specific molecular targets can lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazono group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(2-(4-Bromophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- (Z)-4-(2-(4-Methylphenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- (Z)-4-(2-(4-Fluorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
Uniqueness
The uniqueness of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups. The presence of the chlorophenyl group, trifluoromethyl group, and hydrazono group imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H10ClF3N4O |
|---|---|
Molecular Weight |
366.72 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H10ClF3N4O/c17-10-6-8-11(9-7-10)21-22-13-14(16(18,19)20)23-24(15(13)25)12-4-2-1-3-5-12/h1-9,23H |
InChI Key |
MNROYHRVXVWDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


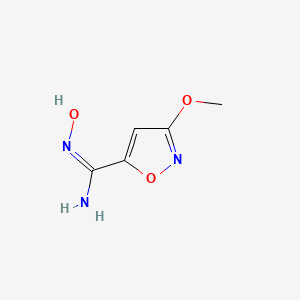
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
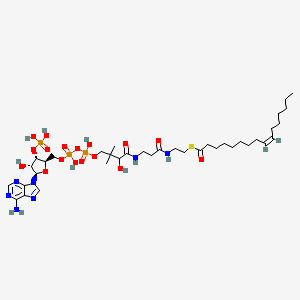
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
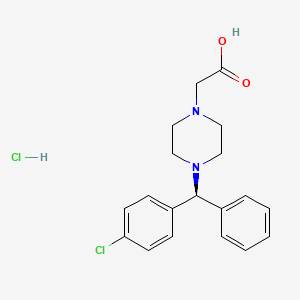
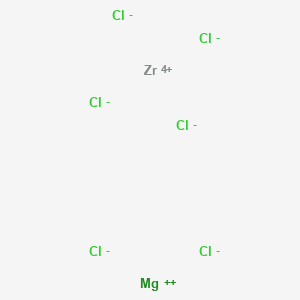
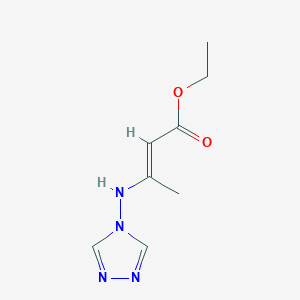


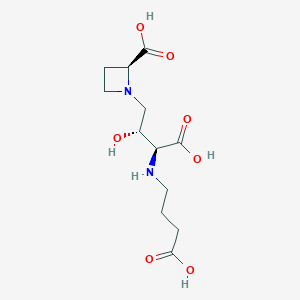
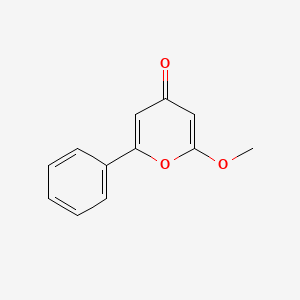
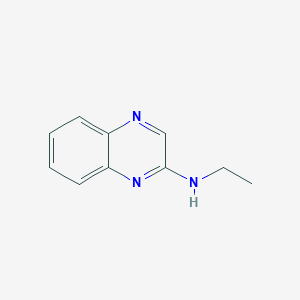
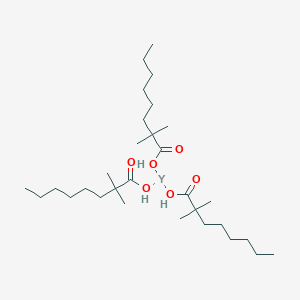
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
